TASP0390325
Overview
Description
TASP 0390325 is a potent and selective antagonist of the vasopressin receptor 1B (V1B receptor). It is known for its high affinity and oral bioavailability. The compound has shown significant antidepressant and anxiolytic activities in various studies . The chemical name of TASP 0390325 is 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride .
Mechanism of Action
Target of Action
TASP0390325 is a high affinity and orally active arginine vasopressin receptor 1B (V1B receptor) antagonist . The V1B receptor is a G protein-coupled receptor that mediates the functions of arginine vasopressin (AVP), a neurohypophysial hormone involved in the regulation of stress responses, including the secretion of adrenocorticotropic hormone (ACTH) .
Mode of Action
this compound shows potent antagonist activity for V1B receptors . It dose-dependently inhibits [3H]-AVP binding to recombinant human V1B receptors with an IC50 value of 2.72 nM . It also inhibits [3H]-AVP binding to rat anterior pituitary membranes, with an IC50 value of 2.22 nM . This inhibition of AVP binding to V1B receptors results in the attenuation of AVP-induced increases in intracellular calcium concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AVP signaling pathway via the V1B receptor . By antagonizing the V1B receptor, this compound inhibits the AVP-induced increase in intracellular calcium concentrations, which in turn affects the downstream signaling events mediated by AVP .
Pharmacokinetics
this compound is orally bioavailable . It is able to cross the blood-brain barrier and reach the anterior pituitary gland, where it blocks the V1B receptor in vivo
Result of Action
The antagonism of the V1B receptor by this compound results in a decrease in plasma ACTH levels induced by corticotropin-releasing factor (CRF)/desmopressin (dDAVP) in rats . This indicates that this compound blocks the anterior pituitary V1B receptor in vivo . Additionally, this compound exerts antidepressant effects in two models of depression (a forced swimming test and an olfactory bulbectomy model) .
Biochemical Analysis
Biochemical Properties
TASP0390325 exhibits a high affinity for the V1B receptor, with an IC50 value of 2.22 nM for the rat pituitary receptor . It does not show significant affinity for 85 other receptors, ion channels, and transporters at 10 μM, including V1A and V2 .
Cellular Effects
This compound has been shown to increase ACTH levels in rats . This suggests that it may influence cell function by modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and many other physiological processes .
Molecular Mechanism
This compound acts as an antagonist of the V1B receptor, which is a G protein-coupled receptor that mediates the effects of the neuropeptide hormone vasopressin . By blocking the activation of this receptor, this compound can modulate the signaling pathways downstream of the V1B receptor .
Temporal Effects in Laboratory Settings
Given its potent and selective activity as a V1B receptor antagonist, it is likely that its effects would be observable shortly after administration and would persist for a duration that depends on its pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP, a stimulator of the HPA axis . This effect was observed at a dose of 1 mg/kg .
Metabolic Pathways
As a small molecule drug, it is likely to be metabolized by the liver and excreted in the urine .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be able to enter cells and interact with its target, the V1B receptor, which is located on the cell membrane .
Preparation Methods
The synthesis of TASP 0390325 involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
TASP 0390325 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
TASP 0390325 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving vasopressin receptors.
Biology: The compound is used to study the role of V1B receptors in various biological processes.
Medicine: TASP 0390325 has shown potential as an antidepressant and anxiolytic agent in preclinical studies.
Industry: It is used in the development of new therapeutic agents targeting vasopressin receptors
Comparison with Similar Compounds
TASP 0390325 is unique in its high affinity and selectivity for the V1B receptor. Similar compounds include:
Nelivaptan: Another V1B receptor antagonist with similar anxiolytic and antidepressant properties.
Mozavaptan: A vasopressin receptor antagonist that targets both V1 and V2 receptors.
Fedovapagon: A selective agonist of the vasopressin V2 receptor with different therapeutic applications
TASP 0390325 stands out due to its high selectivity for the V1B receptor and its potential therapeutic applications in treating anxiety and depression.
Properties
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by this compound has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of this compound's interaction with the V1B receptor.
Q2: What evidence supports the use of this compound as a potential therapeutic agent for neuropsychiatric disorders?
A2: Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, this compound may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.
Q3: How does the performance of this compound compare to other V1B receptor antagonists, particularly in the context of PET imaging?
A3: this compound has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from this compound, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of this compound, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.